Iron(III) Affinity: Deferiprone vs. Deferoxamine pFe³⁺ Stability Constant Comparison
Deferiprone (5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one) exhibits a markedly lower affinity for ferric iron compared to the hexadentate chelator deferoxamine, with a pFe³⁺ log stability constant of 19.9 versus 26.6 for deferoxamine [1]. This 6.7 log unit difference corresponds to approximately a 5-million-fold lower iron-binding affinity for deferiprone under physiological conditions. The lower affinity profile of deferiprone is specifically advantageous in patients with low iron overload (serum ferritin <500 μg/L), where high-affinity chelators such as deferoxamine pose an elevated risk of inducing iron depletion toxicity [2].
| Evidence Dimension | Iron(III) affinity (pFe³⁺ log stability constant) |
|---|---|
| Target Compound Data | 19.9 |
| Comparator Or Baseline | Deferoxamine: 26.6 |
| Quantified Difference | Deferoxamine has a 6.7 log unit higher pFe³⁺ stability constant, corresponding to ~5,000,000× higher affinity |
| Conditions | Physiological pH, in vitro potentiometric titration |
Why This Matters
This quantitative difference in iron affinity directly informs chelator selection for patients stratified by iron overload severity, with deferiprone being the preferred agent for low iron burden patients to avoid iron depletion toxicity.
- [1] Elalfy, M. S., et al. (2016). Long-Term Iron Chelation Therapy with Deferiprone in Patients with Thalassemia Major and Low Iron Load. Blood, 128(22), 3626. View Source
- [2] Elalfy, M. S., et al. (2016). Long-Term Iron Chelation Therapy with Deferiprone in Patients with Thalassemia Major and Low Iron Load. Blood, 128(22), 3626. View Source
